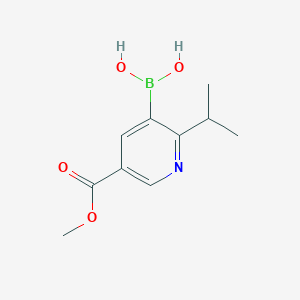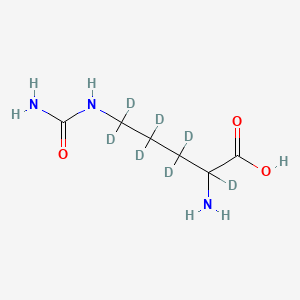
L-Citrulline-2,3,3,4,4,5,5-D7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Citrulline-2,3,3,4,4,5,5-D7 is a labeled derivative of L-Citrulline, an amino acid first isolated from watermelon juice. This compound is used as a radiolabeled internal standard in various scientific studies. The molecular formula of this compound is C6H6D7N3O3, and it has a molecular weight of 182.23.
准备方法
Synthetic Routes and Reaction Conditions
L-Citrulline-2,3,3,4,4,5,5-D7 is synthesized by incorporating deuterium atoms into the L-Citrulline molecule. The process involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions typically include controlled temperature and pH to ensure the incorporation of deuterium atoms at specific positions on the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistency of the isotopic labeling. The compound is then purified using techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
L-Citrulline-2,3,3,4,4,5,5-D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its original form or other reduced states.
Substitution: The deuterium atoms can be substituted with other isotopes or atoms under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions may yield various isotopically labeled derivatives.
科学研究应用
L-Citrulline-2,3,3,4,4,5,5-D7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as pollutant standards for detecting air, water, soil, and food contaminants.
作用机制
L-Citrulline-2,3,3,4,4,5,5-D7 exerts its effects primarily through its role as a precursor to L-arginine in the nitric oxide cycle. The compound is transported across cell membranes via specific transporters like LAT1. Once inside the cell, it is converted to L-arginine, which then participates in the production of nitric oxide, a key signaling molecule involved in various physiological processes .
相似化合物的比较
Similar Compounds
L-Arginine: Another amino acid involved in the nitric oxide cycle.
L-Ornithine: A precursor to L-Citrulline in the urea cycle.
L-Citrulline: The non-labeled version of L-Citrulline-2,3,3,4,4,5,5-D7.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications where accurate measurement of metabolic pathways is crucial.
属性
分子式 |
C6H13N3O3 |
|---|---|
分子量 |
182.23 g/mol |
IUPAC 名称 |
2-amino-5-(carbamoylamino)-2,3,3,4,4,5,5-heptadeuteriopentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/i1D2,2D2,3D2,4D |
InChI 键 |
RHGKLRLOHDJJDR-VNEWRNQKSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)N)C([2H])([2H])NC(=O)N |
规范 SMILES |
C(CC(C(=O)O)N)CNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



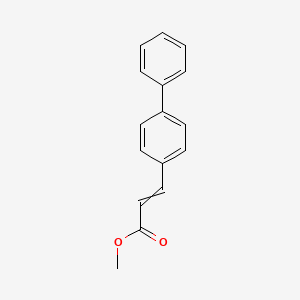
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
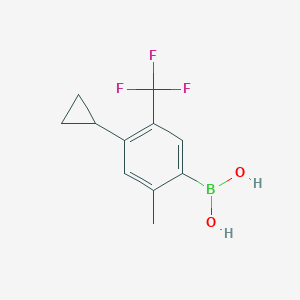
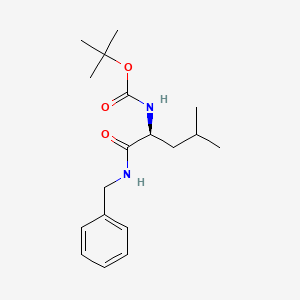
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
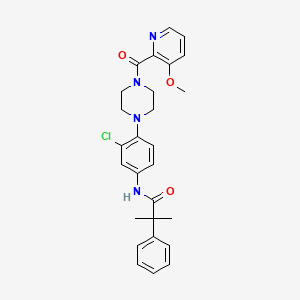
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)

![7-Methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084196.png)
![[4-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B14084208.png)
